molecular formula C18H13ClF3N5O2 B2672356 Ethyl 5-anilino-3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1,2,4-triazine-6-carboxylate CAS No. 2061357-29-5

Ethyl 5-anilino-3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1,2,4-triazine-6-carboxylate

Cat. No.: B2672356
CAS No.: 2061357-29-5
M. Wt: 423.78
InChI Key: QIAVROZGNAXJOV-UHFFFAOYSA-N
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Description

Ethyl 3-chloro-5-(trifluoromethyl)picolinate is a related compound with the molecular formula C₉H₇ClF₃NO₂ . It has a molecular weight of 253.60 g/mol .


Molecular Structure Analysis

The InChI code for Ethyl 3-chloro-5-(trifluoromethyl)picolinate is 1S/C9H7ClF3NO2/c1-2-16-8(15)7-6(10)3-5(4-14-7)9(11,12)13/h3-4H,2H2,1H3 .


Physical and Chemical Properties Analysis

Ethyl 3-chloro-5-(trifluoromethyl)picolinate is a clear liquid that ranges in color from colorless to yellow . It has a molecular weight of 253.61 .

Scientific Research Applications

Synthesis of Heterocycles

Ethyl 2-diazo-4,4,4-trifluoro-3-oxobutanoate serves as a highly versatile intermediate for synthesizing a wide range of trifluoromethyl heterocycles. This includes the creation of trifluoromethyl-oxazoles, -thiazoles, -imidazoles, -1,2,4-triazines, and -pyridines through rhodium(II) or copper(II) catalyzed carbene X-H insertion reactions, starting from diazoketoester either directly or with one additional step. This highlights the compound's significance in generating diverse trifluoromethyl heterocycles which are crucial in various areas of chemical research and development (Honey et al., 2012).

Novel Synthesis Pathways

Ethyl 5-amino-1,2,4-triazine-6-carboxylates undergo condensation with aryl isocyanates to afford novel pyrimido[4,5-e][1,2,4]triazines. This illustrates an alternative pathway for creating complex triazine derivatives, opening new avenues in the synthesis of compounds that could have pharmaceutical or material science applications. These synthesis pathways are crucial for developing novel compounds with potential applications in drug discovery and material science (Wamhoff & Tzanova, 2003).

Anion-π and Lone Pair-π Interactions

Research into 1,3,5-triazine-based ligands designed to favor anion-π and/or lone pair-π interactions in their coordination compounds has unveiled the proficiency of the electron-deficient 1,3,5-triazine ring. Such interactions are instrumental in constructing supramolecular networks, which are significant for the development of advanced materials and catalysis (Costa et al., 2010).

Fungicidal Applications

A study on fluazinam, which has a structure involving 3-chloro-N-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2,6-dinitro-4-(trifluoromethyl)aniline, reveals its fungicidal properties. The structural analysis and the interactions within its crystal form provide insights into its mechanism of action, showcasing the compound's relevance in agricultural applications (Jeon et al., 2013).

Safety and Hazards

The compound Ethyl 3-chloro-5-(trifluoromethyl)picolinate has been classified with the signal word “Warning” and is associated with the hazard statements H315, H319, and H335 . The precautionary statements associated with this compound are P261, P305, P338, and P351 .

Properties

IUPAC Name

ethyl 5-anilino-3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1,2,4-triazine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13ClF3N5O2/c1-2-29-17(28)14-15(24-11-6-4-3-5-7-11)25-16(27-26-14)13-12(19)8-10(9-23-13)18(20,21)22/h3-9H,2H2,1H3,(H,24,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIAVROZGNAXJOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(N=N1)C2=C(C=C(C=N2)C(F)(F)F)Cl)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13ClF3N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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